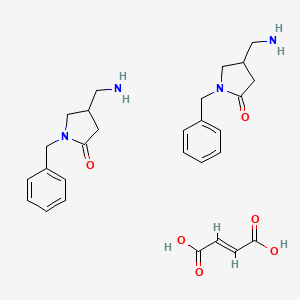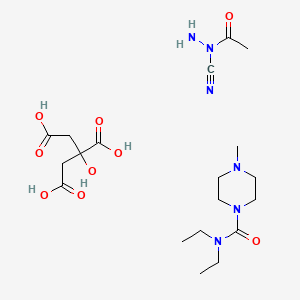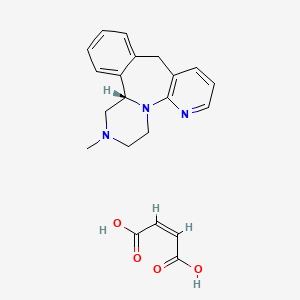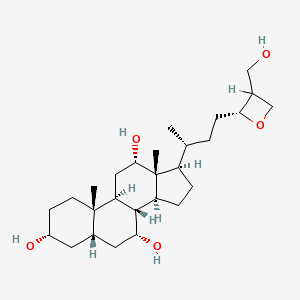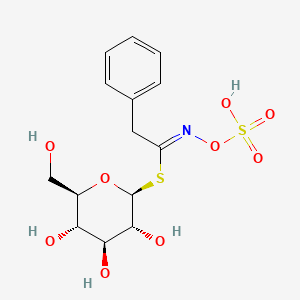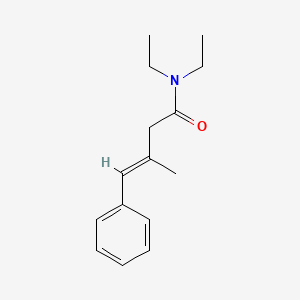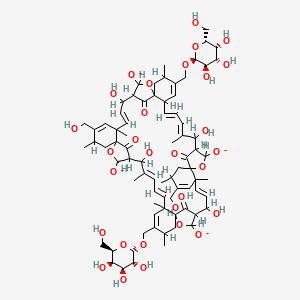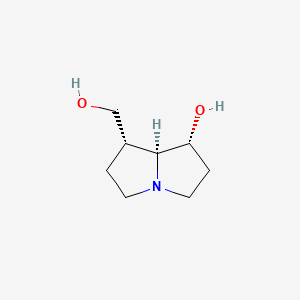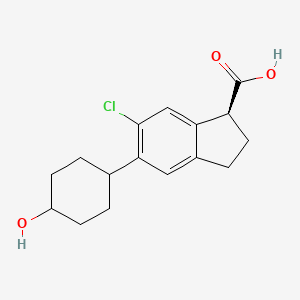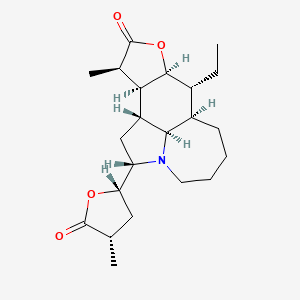
Tuberostemonine N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tuberostemonine N is an alkaloid. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Therapeutic Potential
Tuberostemonine N, derived from Stemona tuberosa, has shown promising results in suppressing cigarette smoke-induced sub-acute lung inflammation in mice. This compound significantly decreased the infiltration of peribronchial and perivascular inflammatory cells, inhibited the secretion of pro-inflammatory cytokines and chemokines in bronchoalveolar lavage fluid (BALF), and reduced alveoli size in lung tissues. These findings suggest that Tuberostemonine N may serve as a novel therapeutic agent for lung diseases such as COPD (Jung et al., 2016).
Immunomodulatory Effects
Research on tuberostemonine stereoisomers, including Tuberostemonine N, from Stemona tuberosa indicates that these compounds have significant immunomodulatory properties. While Tuberostemonine N itself did not significantly affect cytokine production in splenic T cells, its counterpart, Tuberostemonine O, selectively suppressed interleukin (IL)‐2 production and inhibited IL‐2-induced T-cell proliferation in a dose-dependent manner. This suggests a potential role for tuberostemonine alkaloids in controlling chronic inflammatory and autoimmune diseases caused by hyperactivated T cells (Jang et al., 2014).
Pharmacokinetics and Biodistribution
Studies on the metabolic profiles of tuberostemonine N and its stereoisomer in rats have provided insights into their pharmacokinetics and biodistribution. These studies are crucial for understanding the differences in pharmacological effects between the isomers and can inform the development of therapeutic agents based on these compounds (Tong et al., 2017).
Chemical Diversity and Synthesis
Investigations into the chemical components of Stemona tuberosa have led to the isolation of various tuberostemonine alkaloids, including Tuberostemonine N. These studies not only contribute to our understanding of the chemical diversity within the Stemona species but also facilitate the development of synthetic strategies for these complex molecules, potentially enabling their broader application in medicinal chemistry (Jiang et al., 2006).
Propiedades
Nombre del producto |
Tuberostemonine N |
|---|---|
Fórmula molecular |
C22H33NO4 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
(1R,3S,9R,10R,11S,14R,15S,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one |
InChI |
InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12+,13+,14+,15+,16-,17-,18+,19+,20-/m0/s1 |
Clave InChI |
GYOGHROCTSEKDY-ISVJHBHWSA-N |
SMILES isomérico |
CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@@H]5[C@H]1OC(=O)[C@@H]5C |
SMILES canónico |
CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



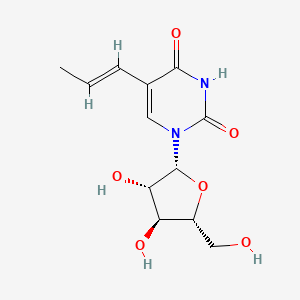
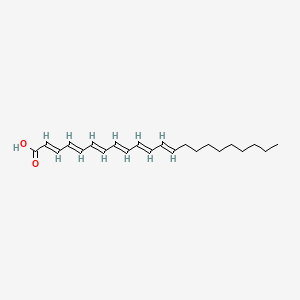
![(3E,5E,7E,9E,11E,13E,15E,17E)-1-[(1S,4S)-1,4-dihydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one](/img/structure/B1234423.png)
![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1234424.png)

